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For Researchers, Scientists, and Drug Development Professionals

Ynamides, alkynes bearing a nitrogen atom with an electron-withdrawing group, are versatile

building blocks in organic synthesis due to their unique reactivity. Their synthesis has been

significantly advanced by the development of copper-catalyzed methodologies. This document

provides detailed application notes and experimental protocols for several key copper-

catalyzed methods for the synthesis of ynamides, targeting a broad range of substrates and

applications.

Introduction to Copper-Catalyzed Ynamide
Synthesis
Copper catalysis has become a cornerstone in the synthesis of ynamides, offering efficient and

practical routes from readily available starting materials.[1] These methods generally involve

the formation of a carbon-nitrogen or a carbon-carbon bond to construct the ynamide

framework. The choice of protocol often depends on the desired substrate scope, functional

group tolerance, and scalability. This document outlines five prominent copper-catalyzed

approaches:

N-Alkynylation of Amides with Alkynyl Bromides (Stoichiometric Copper)

N-Alkynylation of Amides with Alkynyl Bromides (Catalytic Copper)

Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles
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Coupling of 1,2-Dichloroenamides with Organometallic Reagents

Aerobic Oxidative Coupling of Terminal Alkynes and Amides

Each section below provides a detailed protocol, a summary of quantitative data in a tabular

format, and a visual representation of the experimental workflow or proposed mechanism.

N-Alkynylation of Amides with Alkynyl Bromides
(Stoichiometric Copper)
This method provides a general and reliable route to a wide variety of ynamides by coupling

various amides, carbamates, and sulfonamides with alkynyl bromides. The use of a

stoichiometric amount of copper(I) iodide allows the reaction to proceed at room temperature,

which is advantageous for thermally sensitive substrates.[2] The pre-formation of a copper-

amide intermediate is crucial to minimize the homocoupling of the alkynyl bromide.[2]

Quantitative Data Summary
Entry

Amide
Substrate

Alkynyl
Bromide

Yield (%) Reference

1
Methyl

allylcarbamate

1-Bromo-1,3-

decadiyne
78 [3]

2
(R)-4-Phenyl-2-

oxazolidinone

1-Bromo-2-

phenylacetylene
76 [2]

3

N-Methyl-p-

toluenesulfonami

de

1-Bromo-1-

hexyne
74 [2]

4 2-Pyrrolidinone
1-Bromo-1-

octyne
60 [2]

Experimental Protocol
Materials:

Amide (1.0 equiv)
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Potassium hexamethyldisilazide (KHMDS) (1.0 equiv, as a solution in THF)

Copper(I) iodide (CuI) (1.0 equiv)

Alkynyl bromide (1.15-1.5 equiv)

Anhydrous Tetrahydrofuran (THF)

Anhydrous Pyridine

Anhydrous Benzene (or Toluene)

Argon or Nitrogen atmosphere

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add the amide (1.0 equiv).

Add anhydrous THF and anhydrous pyridine via syringe.

Cool the solution to 0 °C in an ice-water bath.

Slowly add the KHMDS solution (1.0 equiv) via syringe over 10 minutes.

Allow the resulting slurry to warm to room temperature over 15 minutes.

Add CuI (1.0 equiv) in one portion.

Stir the resulting mixture at room temperature for 2 hours.

Add a solution of the alkynyl bromide (1.15-1.5 equiv) in anhydrous benzene or toluene

dropwise.

Stir the reaction mixture at room temperature for 20 hours.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to afford the desired

ynamide.[2][3]

Workflow Diagram

Reaction Setup

Reaction Workup & PurificationAmide (1 equiv) Anhydrous THF/Pyridine

Add KHMDS (1 equiv)
0 °C to rt

Add CuI (1 equiv)
rt, 2 h

Add Alkynyl Bromide (1.2 equiv)
rt, 20 h Quench with aq. NH4Cl Extract with Et2O/EtOAc Column Chromatography Ynamide Product

Click to download full resolution via product page

Caption: Workflow for stoichiometric copper-mediated ynamide synthesis.

N-Alkynylation of Amides with Alkynyl Bromides
(Catalytic Copper)
A more atom-economical approach involves the use of a catalytic amount of a copper salt. The

Hsung group developed a "second-generation" catalyst system employing copper(II) sulfate

and 1,10-phenanthroline, which is applicable to a broader range of amides, including

sulfonamides and acyclic carbamates, compared to earlier catalytic systems.[3] These

reactions are typically run at elevated temperatures.

Quantitative Data Summary
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Entry
Amide
Substrate

Alkynyl
Bromide

Catalyst
System

Temp (°C) Yield (%)
Referenc
e

1

(R)-4-

Phenyl-2-

oxazolidino

ne

1-Bromo-1-

hexyne

5 mol%

CuSO₄·5H₂

O, 10

mol% 1,10-

phenanthro

line

60-95 85 [3]

2

N-Methyl-

p-

toluenesulf

onamide

1-Bromo-2-

phenylacet

ylene

5 mol%

CuSO₄·5H₂

O, 10

mol% 1,10-

phenanthro

line

60-95 72 [3]

3

2-

Oxazolidin

one

1-Bromo-1-

octyne

5 mol%

CuCN, 10

mol%

DMEDA

110-150 88 [3]

4

δ-

Valerolacta

m

1-Bromo-1-

hexyne

5 mol%

CuCN, 10

mol%

DMEDA

110-150 75 [3]

Experimental Protocol
Materials:

Amide (1.0 equiv)

Alkynyl bromide (1.2 equiv)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv) or CuCN (0.05 equiv)

1,10-Phenanthroline (0.10 equiv) or N,N'-Dimethylethylenediamine (DMEDA) (0.10 equiv)
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Potassium phosphate (K₃PO₄) (2.0 equiv) or Cesium carbonate (Cs₂CO₃)

Anhydrous Toluene or Dioxane

Argon or Nitrogen atmosphere

Procedure:

To a flame-dried Schlenk tube under an inert atmosphere, add the copper catalyst (e.g.,

CuSO₄·5H₂O, 0.05 equiv), the ligand (e.g., 1,10-phenanthroline, 0.10 equiv), the base (e.g.,

K₃PO₄, 2.0 equiv), and the amide (1.0 equiv).

Add anhydrous toluene via syringe.

Add the alkynyl bromide (1.2 equiv).

Seal the tube and heat the reaction mixture at the specified temperature (60-150 °C) with

vigorous stirring for 12-24 hours.

Cool the reaction mixture to room temperature.

Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel.[3]

Proposed Catalytic Cycle

Methodological & Application
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Caption: Proposed catalytic cycle for copper-catalyzed N-alkynylation.

Coupling of 1,1-Dibromo-1-alkenes with Nitrogen
Nucleophiles
This method provides a practical route to ynamides from readily available 1,1-dibromo-1-

alkenes, which serve as alkynylating agents. The reaction is typically catalyzed by a copper(I)

iodide/N,N'-dimethylethylenediamine (DMEDA) system in the presence of a strong base like

cesium carbonate.[4]
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Quantitative Data Summary
Entry

Nitrogen
Nucleophile

1,1-Dibromo-1-
alkene

Yield (%) Reference

1

4-Methyl-N-

(phenylmethyl)be

nzenesulfonamid

e

(2,2-

Dibromovinyl)be

nzene

85 [4]

2 2-Oxazolidinone
1,1-Dibromo-1-

hexene
78 [4]

3 Phthalimide

(2,2-

Dibromovinyl)be

nzene

92 [4]

4 Indole
1,1-Dibromo-1-

octene
75 [4]

Experimental Protocol
Materials:

Nitrogen nucleophile (1.0 equiv)

1,1-Dibromo-1-alkene (1.5 equiv)

Copper(I) iodide (CuI) (0.12 equiv)

N,N'-Dimethylethylenediamine (DMEDA) (0.18 equiv)

Cesium carbonate (Cs₂CO₃) (4.0 equiv)

Anhydrous 1,4-Dioxane or DMF

Argon or Nitrogen atmosphere

Procedure:
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To a flame-dried Schlenk tube under an inert atmosphere, add CuI (0.12 equiv), Cs₂CO₃ (4.0

equiv), and the nitrogen nucleophile (1.0 equiv).

Add anhydrous 1,4-dioxane (or DMF for less soluble substrates) via syringe.

Add DMEDA (0.18 equiv) and the 1,1-dibromo-1-alkene (1.5 equiv) via syringe.

Seal the tube and heat the reaction mixture at 60-90 °C for 24-48 hours.

Cool the reaction mixture to room temperature.

Dilute with ethyl acetate and filter through a pad of Celite, washing with ethyl acetate.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel.[4]

Experimental Workflow Diagram

Methodological & Application
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Reagents

Reaction Workup & Purification

Nitrogen Nucleophile (1 equiv)

Heat at 60-90 °C
24-48 h

1,1-Dibromo-1-alkene (1.5 equiv)

CuI (12 mol%)
DMEDA (18 mol%)

Cs₂CO₃ (4 equiv)

Anhydrous Dioxane/DMF

Filter through Celite Wash with H₂O, Brine Column Chromatography Ynamide Product

Click to download full resolution via product page

Caption: Workflow for ynamide synthesis from 1,1-dibromo-1-alkenes.

Coupling of 1,2-Dichloroenamides with
Organometallic Reagents
This modular approach allows for the synthesis of a broad range of ynamides by forming the C-

C bond of the ynamide. The reaction involves the in situ formation of a chloroynamide from a

1,2-dichloroenamide, which then undergoes a copper-catalyzed coupling with a Grignard or

organozinc reagent.[5][6] This method is particularly useful for accessing ynamides that are

difficult to prepare via N-alkynylation.

Quantitative Data Summary
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Entry

1,2-
Dichloroena
mide
Derived
From

Organomet
allic
Reagent

Catalyst Yield (%) Reference

1

N-Benzyl-p-

toluenesulfon

amide

Phenylmagne

sium bromide

10 mol%

CuCN
85 [5]

2

2-

Oxazolidinon

e

Hexylmagnes

ium bromide

10 mol%

CuCN
76 [5]

3
Morpholine-4-

carboxamide

(4-

Fluorophenyl)

magnesium

bromide

10 mol%

CuCN
91 [5]

4 N-Boc-aniline

(2-

Thienyl)zinc

chloride

10 mol%

CuCN
72 [5]

Experimental Protocol
Materials:

1,2-Dichloroenamide (1.0 equiv)

Lithium diisopropylamide (LDA) or other suitable base (1.1 equiv)

Copper(I) cyanide (CuCN) (0.1 equiv)

Grignard reagent (1.2 equiv) or Organozinc reagent (1.2 equiv)

Anhydrous Tetrahydrofuran (THF)

Argon or Nitrogen atmosphere
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Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add the 1,2-dichloroenamide

(1.0 equiv) and anhydrous THF.

Cool the solution to -78 °C.

Add LDA (1.1 equiv) dropwise and stir for 30 minutes at -78 °C to form the chloroynamide in

situ.

In a separate flame-dried flask, add CuCN (0.1 equiv) and suspend it in anhydrous THF.

Add the Grignard or organozinc reagent (1.2 equiv) to the CuCN suspension and stir for 10

minutes.

Transfer the solution of the in situ generated chloroynamide via cannula to the

organocuprate solution at -78 °C.

Allow the reaction to warm to room temperature and stir for 1-4 hours.

Quench the reaction with saturated aqueous ammonium chloride.

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by column chromatography on silica gel.[5]

Logical Relationship Diagram

Methodological & Application

Check Availability & Pricing
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1,2-Dichloroenamide

Chloroynamide (in situ)

Base (e.g., LDA)

Elimination of HCl

Ynamide Product

Grignard or Organozinc Reagent

Organocuprate Intermediate

CuCN (cat.)

Cross-Coupling
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Caption: Logical flow of the modular ynamide synthesis.

Aerobic Oxidative Coupling of Terminal Alkynes and
Amides
This method provides a direct and atom-economical synthesis of ynamides from readily

available terminal alkynes and amides. The reaction is catalyzed by a copper salt under an

oxygen atmosphere, which serves as the terminal oxidant.[7] A room-temperature protocol has

been developed, enhancing the method's practicality and functional group tolerance.[8]

Quantitative Data Summary
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Entry Amide
Terminal
Alkyne

Catalyst
System

Temp Yield (%)
Referenc
e

1

N-Methyl-

p-

toluenesulf

onamide

Phenylacet

ylene

20 mol%

Cu(OTf)₂,

40 mol% 1-

methylbenz

imidazole

rt 93 [8]

2

2-

Oxazolidin

one

Phenylacet

ylene

10 mol%

CuI, 20

mol% 1,10-

phenanthro

line

100 °C 81 [7]

3

N-

Methylanili

ne

1-Hexyne

20 mol%

Cu(OTf)₂,

40 mol% 1-

methylbenz

imidazole

rt 75 [8]

4

δ-

Valerolacta

m

Cyclohexyl

acetylene

10 mol%

CuI, 20

mol% 1,10-

phenanthro

line

100 °C 68 [7]

Experimental Protocol (Room Temperature)
Materials:

Amide (3.0 equiv)

Terminal alkyne (1.0 equiv)

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.2 equiv)

1-Methylbenzimidazole (0.4 equiv)
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3 Å Molecular sieves

Anhydrous Toluene

Oxygen atmosphere (balloon)

Procedure:

To a flame-dried round-bottom flask, add Cu(OTf)₂ (0.2 equiv), 1-methylbenzimidazole (0.4

equiv), the amide (3.0 equiv), and 3 Å molecular sieves (360 mg per 1.0 mmol of alkyne).

Evacuate and backfill the flask with oxygen (repeat 3 times) and leave an oxygen-filled

balloon attached.

Add anhydrous toluene via syringe, followed by the terminal alkyne (1.0 equiv).

Stir the reaction mixture vigorously at room temperature for 20 hours.

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with

ethyl acetate.

Concentrate the filtrate in vacuo.

Purify the crude product by column chromatography on silica gel.[8]

Proposed Mechanistic Pathway

Methodological & Application

Check Availability & Pricing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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